3-amino-4-(1H-indol-3-yl)butanoic Acid

Enzyme inhibition Tryptophan metabolism Antibacterial target validation

3-Amino-4-(1H-indol-3-yl)butanoic acid, systematically referred to as L-β-homotryptophan (CAS 192003-01-3 for the (S)-enantiomer free base), is a non-proteinogenic β-amino acid with molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is functionally classified as a β-amino acid, bearing the amino group on the β-carbon rather than the α-carbon as in canonical L-tryptophan.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12959275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-(1H-indol-3-yl)butanoic Acid
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N
InChIInChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)
InChIKeyDUVVFMLAHWNDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(1H-indol-3-yl)butanoic Acid (L-β-Homotryptophan): Chemical Identity and Procurement-Relevant Classification


3-Amino-4-(1H-indol-3-yl)butanoic acid, systematically referred to as L-β-homotryptophan (CAS 192003-01-3 for the (S)-enantiomer free base), is a non-proteinogenic β-amino acid with molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol [1]. It is functionally classified as a β-amino acid, bearing the amino group on the β-carbon rather than the α-carbon as in canonical L-tryptophan . The compound retains the characteristic indole side chain of tryptophan but features an additional methylene unit inserted between the indole ring and the amino acid backbone, formally producing a homologated tryptophan analog [2]. It is available commercially as both the free base and the hydrochloride salt (≥98% purity by TLC or HPLC) from multiple reputable vendors, and is utilized as a protected building block (Boc-, Fmoc-) in solid-phase peptide synthesis [3].

Why L-β-Homotryptophan Cannot Be Substituted by L-Tryptophan or Generic β-Amino Acids in Research Applications


The homologation of the tryptophan backbone from an α- to a β-amino acid fundamentally alters three properties critical for research and industrial utility: (i) enzymatic recognition—L-β-homotryptophan acts as a competitive inhibitor of tryptophan indole-lyase (TIL) with a Ki of 67 µM, whereas the natural substrate L-tryptophan is consumed by the enzyme [1]; (ii) proteolytic susceptibility—peptides incorporating β-amino acids exhibit half-lives two to three orders of magnitude longer than their α-peptide counterparts when exposed to common proteases [2]; and (iii) conformational preference—the additional backbone methylene shifts the equilibrium of secondary structure populations in β-peptides compared to α-peptides, enabling distinct folding architectures such as 12- and 14-helices [3]. Consequently, substituting L-tryptophan or another generic β-amino acid (e.g., β-homophenylalanine, which lacks the indole NH hydrogen-bonding and π-stacking capacity) will yield different pharmacological, structural, and stability profiles, making inter-class or intra-class substitution scientifically unjustified without explicit re-validation.

Quantitative Differentiation Evidence for 3-Amino-4-(1H-indol-3-yl)butanoic Acid Against Closest Comparators


Competitive Inhibition of Tryptophan Indole-Lyase: L-β-Homotryptophan vs. L-Tryptophan and L-Bishomotryptophan

L-β-Homotryptophan (1a) acts as a moderate competitive inhibitor of Escherichia coli tryptophan indole-lyase (TIL, EC 4.1.99.1) with a Ki of 67 µM, whereas the natural substrate L-tryptophan is turned over by the enzyme (i.e., not an inhibitor). The two-methylene-extended analog L-bishomotryptophan (1b) achieves a Ki of 4.7 µM—a 14.3-fold greater affinity [1]. Importantly, pre-steady-state kinetics demonstrated that L-β-homotryptophan forms both an external aldimine and a quinonoid intermediate with TIL, while L-bishomotryptophan forms only the external aldimine, establishing a mechanistically distinct inhibition profile exclusive to the one-methylene-extended compound [2]. Neither compound inhibited tryptophan synthase, indicating selectivity for TIL.

Enzyme inhibition Tryptophan metabolism Antibacterial target validation

Proteolytic Stability of β-Peptides Containing L-β-Homotryptophan vs. α-Peptides Containing L-Tryptophan

Peptides composed of or containing β-amino acid residues such as L-β-homotryptophan exhibit dramatically enhanced resistance to proteolytic degradation. Systematic studies have demonstrated that designed β-peptides and mixed α,β-peptides achieve half-lives two to three orders of magnitude longer than their all-α-peptide counterparts when challenged with common proteases (trypsin, pronase, elastase) and human serum [1]. A separate study of α/β-peptide substrates for DPP-4 confirmed that even a single β-amino acid homologation at the scissile bond significantly improved half-life relative to the corresponding α-peptide [2]. This resistance arises from the inability of canonical proteases to recognize and cleave the β-peptide backbone geometry.

Peptide therapeutics Proteolytic stability Peptidomimetics

Structural Basis of Recognition: Crystal Structure of E. coli Aminopeptidase N Bound to L-β-Homotryptophan (PDB 4XND)

The crystal structure of Escherichia coli Aminopeptidase N (ePepN) in complex with L-β-homotryptophan has been solved at 1.93 Å resolution (PDB ID: 4XND) [1]. This structure reveals how a β-amino acid is accommodated in the active site of a metallo-aminopeptidase that normally processes α-amino acid substrates. The structure demonstrates that the extended backbone of the β-amino acid alters the geometry of the scissile amide bond interaction with the catalytic zinc ion(s), rationalizing why β-peptides resist cleavage by conventional aminopeptidases [2]. In contrast, the crystal structure of ePepN with the α-amino acid analog L-tryptophan has not been deposited, and the β-peptidyl aminopeptidase BapA (EC 3.4.11.25) is required to cleave N-terminal β-homoamino acids from peptides of 2–6 residues [3].

Structural biology Enzyme-substrate recognition Aminopeptidase specificity

L-β-Homotryptophan as an Enzyme Substrate: Kinetic Parameters Compared to L-Tryptophan in Prenyltransferase Catalysis

L-β-Homotryptophan serves as a substrate for the fungal prenyltransferase FgaPT2 (a member of the DMATS superfamily), with a kcat of 0.3767 s⁻¹ and a KM of 0.242 mM measured in 50 mM Tris/HCl (pH 7.5) with 5 mM CaCl₂ at 37 °C [1]. In a whole-cell biocatalyst format, L-β-homotryptophan achieved a 13% conversion yield, compared to 30% for indole-3-propionic acid under identical conditions [2]. For comparison, the natural substrate L-tryptophan is converted by FgaPT2 with substantially higher catalytic efficiency (KM for Trp ~0.1 mM; the enzyme shows 100% relative activity with L-Trp as reference). This demonstrates that while L-β-homotryptophan is accepted by FgaPT2, the homologated backbone imposes a catalytic penalty, enabling it to serve as a tool for probing substrate specificity determinants.

Biocatalysis Prenyltransferase engineering Chemoenzymatic synthesis

Fluorescence-Based Membrane Orientation: L-β³-Homotryptophan as a Site-Specific Transmembrane Reporter

β³-Homotryptophan incorporated into β-peptide transmembrane helices exhibits a characteristic blue shift in intrinsic tryptophan fluorescence when positioned peripherally compared to centrally within the peptide sequence. This spectral shift serves as a diagnostic indicator of transmembrane orientation within lipid bilayers [1]. In contrast, central β³-homotryptophan placement produces no such blue shift, enabling site-specific discrimination of insertion depth. The photophysical properties of homotryptophan (HTRP) have been shown to closely resemble those of tryptophan (TRP)—both exhibit two zwitterion-associated lifetimes and one anion-associated lifetime—but the extra methylene spacer in HTRP alters the distribution of lifetimes due to differences in side-chain conformational dynamics [2].

Membrane protein biophysics Fluorescence spectroscopy Transmembrane helix orientation

L-β-Homotryptophan Conjugates as EphA2 Antagonists: Quantitative Binding and Functional Data vs. L-Tryptophan Conjugates

The L-β-homotryptophan–lithocholic acid conjugate UniPR129 competitively disrupts EphA2–ephrin-A1 binding with an IC₅₀ of 945 nM and a Ki of 345–370 nM as determined by ELISA . UniPR129 inhibits EphA2 phosphorylation in PC3 prostate cancer cells with an IC₅₀ of 5 µM and blocks in vitro angiogenesis in HUVEC with an IC₅₀ of 5.2 µM, without affecting EGF or VEGF receptor tyrosine kinase activity [1]. In contrast, the corresponding L-tryptophan conjugate (UniPR1479) displayed a Ki in the sub-micromolar range for EphA2–ephrin-A1 disruption, but the L-β-homotryptophan-containing UniPR129 was identified as the best compound within its series, with a submicromolar Ki and low micromolar IC₅₀ in functional angiogenesis assays [2]. The extended backbone of the β-amino acid in UniPR129 contributes to a distinct binding pose at the EphA2 ligand-binding domain, as confirmed by metadynamics simulations [3].

Cancer therapeutics Eph-ephrin signaling Angiogenesis inhibition

Highest-Value Application Scenarios for 3-Amino-4-(1H-indol-3-yl)butanoic Acid Based on Differentiated Evidence


Mechanistic Probe of Tryptophan Indole-Lyase (TIL) for Antibacterial Drug Discovery

L-β-Homotryptophan is the only homologated tryptophan analog that forms both the external aldimine and the quinonoid intermediate with TIL (Ki = 67 µM), making it an irreplaceable mechanistic probe for studying the catalytic cycle of this validated antibacterial target [1]. Researchers investigating TIL-targeted antibacterials should procure L-β-homotryptophan rather than L-bishomotryptophan (Ki = 4.7 µM, but no quinonoid formation) when the experimental objective is to trap or characterize the quinonoid intermediate via stopped-flow UV-Vis or X-ray crystallography [2].

Design of Proteolytically Stable β-Peptide Therapeutics and Biomimetics

Incorporation of L-β-homotryptophan into peptide sequences confers a 100- to 1000-fold increase in half-life against serum and gastrointestinal proteases compared to all-α-peptide counterparts [1]. This is supported by the 4XND crystal structure, which reveals how the β-backbone geometry prevents productive engagement by conventional aminopeptidases [2]. For therapeutic peptide programs requiring extended in vivo circulation (e.g., peptide hormone mimetics, antimicrobial β-peptides, or MHC-binding peptides), L-β-homotryptophan is the procurement choice over L-tryptophan when indole-mediated target interactions (π-stacking, hydrogen bonding) must be retained alongside proteolytic resistance.

Fluorescence-Based Biophysical Studies of Transmembrane Helix Orientation and Dynamics

L-β³-Homotryptophan enables site-specific fluorescence monitoring of transmembrane helix orientation within lipid bilayers via a diagnostic blue shift at peripheral positions, a property not recapitulated by L-tryptophan in the same β-peptide context [1]. This capability is valuable for laboratories studying membrane protein folding, helix–helix interactions, or designing synthetic transmembrane domains. Procurement should include both central and peripheral β-peptide constructs incorporating L-β-homotryptophan, leveraging the positional dependence of fluorescence as an internal control for membrane insertion depth.

EphA2-Targeted Cancer Therapeutic Development and SAR Expansion

L-β-Homotryptophan is the essential amino acid component of the validated EphA2 antagonist UniPR129 (Ki = 345–370 nM, cellular IC₅₀ = 5 µM), which has demonstrated in vitro anti-angiogenic and anti-tumor activity and served as the starting point for a structure–activity relationship (SAR) program that produced UniPR505, a submicromolar antagonist [1]. For medicinal chemistry teams optimizing EphA2 PPI inhibitors, L-β-homotryptophan conjugates provide a chemically tractable scaffold with established binding, functional, and computational validation (metadynamics-derived binding pose) [2]. Procurement of the free β-amino acid enables in-house synthesis of novel bile acid or alternative core conjugates for SAR expansion.

Quote Request

Request a Quote for 3-amino-4-(1H-indol-3-yl)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.